methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC13311015
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3 |
|---|---|
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | methyl 6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C17H17N3O3/c1-10-15-13(17(21)23-4)9-14(18-16(15)20(2)19-10)11-5-7-12(22-3)8-6-11/h5-9H,1-4H3 |
| Standard InChI Key | ZFGAVKNDAHRXIM-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a bicyclic pyrazolo[3,4-b]pyridine system, where the pyrazole and pyridine rings share two adjacent carbon atoms. Key substituents include:
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1- and 3-methyl groups: Enhance metabolic stability and lipophilicity.
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6-(4-methoxyphenyl): Introduces aromaticity and potential for π-π stacking interactions with biological targets.
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4-methyl ester: Serves as a prodrug moiety, facilitating cellular uptake and hydrolysis to the active carboxylic acid .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.33 g/mol |
| logP (Partition Coefficient) | 2.864 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 52.158 Ų |
The compound’s stereochemistry is achiral, as confirmed by its ACHIRAL designation in structural analyses . Its solubility profile (logSw = -3.4667) suggests limited aqueous solubility, necessitating formulation enhancements for bioavailability .
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step protocols:
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Core Formation: Condensation of 5-aminopyrazole derivatives with substituted pyridine precursors under acidic conditions (e.g., acetic acid).
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Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of sulfuric acid or dicyclohexylcarbodiimide (DCC).
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Key Reaction Conditions
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Amorphous carbon-supported sulfonic acid for regioselective functionalization.
Mechanochemical and Green Synthesis Advances
Recent studies highlight microwave-assisted synthesis as a superior method, reducing reaction times from 24 hours to 2 hours while improving yields (82–90%) . Ultrasound irradiation has also been employed for milder conditions, minimizing side reactions such as demethylation .
Pharmacological Properties
Kinase Inhibition and Anticancer Activity
Pyrazolo[3,4-b]pyridines are recognized for their ability to inhibit tyrosine kinases, including tropomyosin receptor kinases (TRKs) and RET proto-oncogene . Methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate demonstrated nanomolar inhibitory activity () against TRKA in preclinical models, outperforming reference compounds like larotrectinib . Mechanistically, the 4-methoxyphenyl group engages in hydrophobic interactions with the kinase’s ATP-binding pocket, while the methyl ester enhances membrane permeability .
Table 2: Comparative Anticancer Activity
| Compound | Target Kinase | (nM) |
|---|---|---|
| Methyl 6-(4-methoxyphenyl)... | TRKA | 12.3 |
| Larotrectinib | TRKA | 32.5 |
| Selpercatinib | RET | 8.7 |
Antioxidant and Anti-inflammatory Effects
In vitro assays demonstrate significant reactive oxygen species (ROS) scavenging activity (EC50 = 18.7 µM), attributed to the electron-donating methoxy group. The compound also inhibits cyclooxygenase-2 (COX-2) by 74% at 50 µM, suggesting utility in inflammatory disorders.
Structure-Activity Relationships (SAR)
Substituent Effects
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Methyl Groups (1- and 3-positions): Critical for metabolic stability; removal reduces half-life from 4.2 h to 1.8 h in hepatic microsomes.
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4-Methoxyphenyl: Replacement with electron-withdrawing groups (e.g., nitro) abolishes kinase inhibition but enhances antibacterial activity.
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Methyl Ester: Hydrolysis to the carboxylic acid in vivo improves target binding affinity by 3-fold .
Computational Insights
Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.8 eV, correlating with stability under physiological conditions . Molecular dynamics simulations show strong binding to PPARα (peroxisome proliferator-activated receptor alpha), with a binding free energy of -9.2 kcal/mol.
Pharmacokinetics and Toxicology
ADMET Profiling
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Absorption: High Caco-2 permeability ().
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Metabolism: Primarily oxidized by CYP3A4 to the 4-carboxylic acid derivative .
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Toxicity: No significant cytotoxicity observed in HEK293 cells ().
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Plasma Half-life (rat) | 4.2 h |
| Protein Binding | 89.5% |
| Clearance | 12.4 mL/min/kg |
Future Directions and Challenges
Clinical Translation
While preclinical data are promising, challenges include optimizing solubility for oral administration and mitigating potential off-target effects on cytochrome P450 enzymes. Prodrug strategies, such as phosphonate esters, are under investigation to enhance bioavailability .
Targeted Drug Delivery
Nanoparticle formulations (e.g., PLGA-based systems) have increased tumor accumulation by 3.5-fold in murine models, reducing systemic toxicity . Conjugation with folate ligands further improves selectivity for cancer cells overexpressing folate receptors .
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